1-(1-Tosyl-4-piperidyl)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H28N2O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]azepane |
InChI |
InChI=1S/C18H28N2O2S/c1-16-6-8-18(9-7-16)23(21,22)20-14-10-17(11-15-20)19-12-4-2-3-5-13-19/h6-9,17H,2-5,10-15H2,1H3 |
InChI Key |
BIVZYJAPZONUDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCCCC3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 1 Tosyl 4 Piperidyl Azepane
Synthetic Access to Azepane Ring Systems
The creation of the azepane core can be broadly categorized into two primary approaches: the expansion of smaller ring systems and the cyclization of acyclic precursors. researchgate.net Both strategies present unique challenges and advantages in terms of regio- and stereocontrol.
Ring Expansion Protocols for Seven-Membered Azacycles
Ring expansion reactions are powerful tools for the synthesis of medium-sized rings, like azepanes, from more readily available smaller rings such as piperidines. nih.govrsc.org These methods often involve the formation of a strained intermediate that rearranges to the larger ring system.
Achieving stereocontrol during ring expansion is crucial for the synthesis of specific, biologically active enantiomers. Several methodologies have been developed to address this challenge.
One notable approach involves the ring expansion of piperidines to yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. researchgate.netrsc.orgrsc.org This has been demonstrated in the synthesis of azepane-backboned diazides, where the reaction proceeds with exclusive diastereoselectivity. rsc.org The stereochemical outcome of these reactions can be influenced by the nature of the protecting groups on the nitrogen atom, the leaving groups, and the nucleophiles employed. rsc.org
Palladium-catalyzed allylic amine rearrangements offer another avenue for the stereoselective two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. nih.govchemrxiv.orgresearchgate.net These reactions can proceed with a high degree of enantio-retention under mild conditions, making them suitable for complex molecule synthesis. chemrxiv.org
Furthermore, the ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, allows for the synthesis of 4-substituted α-trifluoromethyl azepanes. acs.org In this method, the chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess. acs.org The key step is a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. acs.org
A summary of stereoselective ring expansion approaches is presented in the table below.
| Starting Material | Reagents/Conditions | Product | Key Features |
| Dichloride-substituted piperidine (B6355638) | NaN3 in DMSO | Azepane-backboned diazide | Exclusive diastereoselectivity. rsc.org |
| 2-Alkenyl piperidine | Palladium catalyst | Azepane | High enantio-retention, mild conditions. nih.govchemrxiv.org |
| Trifluoromethyl pyrrolidine (B122466) | Nucleophilic ring opening | 4-Substituted α-trifluoromethyl azepane | High enantiomeric excess, transfer of chirality. acs.org |
| Linear olefinic aziridines | NBS | Azepanes | Cascade reaction involving a cyclic aziridinium (B1262131) ion intermediate. rsc.org |
Regioselectivity, the control of which bond is formed or broken in a chemical reaction, is a critical factor in ring expansion protocols. The desired azepane isomer can be obtained by carefully controlling the reaction conditions and the nature of the substrates.
In the ring expansion of piperidines, the regiochemistry of the process has been investigated using semiempirical molecular orbital calculations to understand and predict the outcome. rsc.org The reaction of a dichloride-substituted piperidine with sodium azide (B81097) in DMSO, for instance, provides a ring-expanded diazide with exclusive regioselectivity. rsc.org
The presence of specific functional groups can also direct the regioselectivity of ring expansion. For example, the trifluoromethyl group in trifluoromethyl pyrrolidines induces the regioselective ring-opening of a bicyclic azetidinium intermediate, leading to the formation of 4-substituted α-trifluoromethyl azepanes. researchgate.netacs.org
A photochemical dearomative ring expansion of nitroarenes offers another strategy to prepare complex azepanes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which upon hydrogenolysis, yields the azepane. nih.gov This method has been applied to the synthesis of azepane analogues of piperidine-containing drugs. researchgate.net
The table below highlights key regioselective considerations in azepane ring expansion.
| Starting Material | Key Reagent/Condition | Outcome | Reference |
| Dichloride-substituted piperidine | NaN3 in DMSO | Exclusive regioselectivity | rsc.org |
| Trifluoromethyl pyrrolidine | Nucleophilic ring opening | Regioselective opening of azetidinium intermediate | researchgate.netacs.org |
| Nitroarenes | Blue light, then hydrogenolysis | Dearomative ring expansion to azepanes | nih.gov |
| Pyridine (B92270) rings | Iodine in air | Iodine-mediated ring expansion to azepines | acs.org |
Cyclization Reactions in Azepane Formation
The formation of azepane rings through the cyclization of acyclic precursors is a fundamental and widely employed strategy. researchgate.net These reactions involve the formation of a new carbon-nitrogen bond to close the seven-membered ring.
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of azepanes is no exception. Various metals have been shown to effectively catalyze the cyclization of appropriate precursors.
Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com This method involves the intermolecular addition of an amine to a copper-activated triple bond followed by intramolecular cyclization. mdpi.com
Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has been developed for the synthesis of azepine derivatives through a 7-exo-dig cyclization. beilstein-journals.org This protocol utilizes a triethynylphosphine ligand for the gold catalyst and is effective for both flexible linear chain and benzene-fused substrates. beilstein-journals.org
Iron(III) salts have been employed as sustainable catalysts in the silyl (B83357) aza-Prins cyclization of allylsilyl amines to produce tetrahydroazepines. acs.org This reaction forms a C-N and a C-C bond, along with an endocyclic double bond, in a single step under mild conditions. acs.org
Rhodium-catalyzed reactions have also been utilized for the synthesis of fused azepine derivatives. bohrium.combohrium.com For example, a one-pot Rh(III)-catalyzed C-H activation/base-catalyzed intramolecular amidation of 7-phenylindoles with diazomalonates yields azepino[3,2,1-hi]indoles. bohrium.com
The following table summarizes various metal-catalyzed cyclization methods for azepane synthesis.
| Catalyst | Substrate | Product | Key Features |
| Copper(I) | Functionalized allenynes and amines | Trifluoromethyl-substituted azepine-2-carboxylates | Tandem amination/cyclization. mdpi.com |
| Gold(I) | Alkynic sulfonamides | Tetrahydroazepine and dihydrobenzazepine derivatives | 7-exo-dig cyclization. beilstein-journals.org |
| Iron(III) | Allylsilyl amines and aldehydes | Tetrahydroazepines | Silyl aza-Prins cyclization. acs.org |
| Rhodium(III) | 7-Phenylindoles and diazomalonates | Azepino[3,2,1-hi]indoles | One-pot C-H activation/intramolecular amidation. bohrium.com |
Intramolecular amination and reductive amination are powerful and versatile methods for constructing nitrogen-containing heterocycles, including azepanes. acs.org
Intramolecular reductive amination of an appropriate amino-aldehyde or amino-ketone is a common strategy. acs.org For instance, the synthesis of heavily hydroxylated azepane iminosugars has been achieved through a key osmium-catalyzed aminohydroxylation followed by an intramolecular reductive amination to form the azepane ring. acs.orgresearcher.life However, in some cases, competing side reactions, such as the formation of N,O-acetals, can occur. acs.org Imine reductases (IREDs) have also been employed to catalyze the intramolecular reductive amination of amino ketones to produce 2-substituted azepanes. nih.gov
The oxidative cleavage of cyclic olefins to form dialdehydes, followed by a double reductive amination with a primary amine, is another effective protocol for synthesizing functionalized piperidine and azepane frameworks. researchgate.netu-szeged.hu This ring-closing strategy has been successfully applied to the preparation of trifluoromethylated azepane derivatives. u-szeged.hu
A summary of intramolecular amination and reductive amination approaches is provided below.
| Reaction Type | Key Intermediate | Product | Notable Aspects |
| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Azepane | Can be catalyzed by enzymes (IREDs). acs.orgnih.gov |
| Oxidative Cleavage/Double Reductive Amination | Dialdehyde | Substituted Azepane | Versatile for introducing functionality. researchgate.netu-szeged.hu |
Multicomponent Reaction (MCR) Approaches for Azepane Derivatization
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, offer a highly efficient pathway to complex molecules. researchgate.net These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse compound libraries. tandfonline.commdpi.com
Several MCR strategies have been developed for the synthesis of substituted azepanes. One notable approach is the domino ring-opening cyclization (DROC) of activated aziridines. For instance, an electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine (B145994) with a nucleophile like NsNH2 can yield enantiopure substituted azepanes with good stereoselectivity. mdpi.com Another MCR approach involves the use of isocyanides. For example, a van Leusen-type MCR can be employed to construct imidazole-fused azepine derivatives, showcasing the utility of MCRs in building complex fused systems. semanticscholar.orgresearchgate.net Additionally, olefin difunctionalization has been reported as a multicomponent approach to access azepanes from alkane, alkene, and sulfonamide precursors. thieme-connect.com
Recent advances have also explored transition-metal-free methodologies. A three-component reaction (3-CR) employing in situ generated arynes, N-substituted aziridines, and aldehydes provides a pathway to multisubstituted α-amino epoxides, which can be precursors to azepane structures. mdpi.com These MCRs highlight the potential for creating highly functionalized azepane rings that can be further elaborated into target molecules like 1-(1-Tosyl-4-piperidyl)azepane.
Table 1: Examples of Multicomponent Reactions for Azepane Synthesis
| MCR Type | Reactants | Key Features | Reference |
| Domino Ring-Opening Cyclization (DROC) | Olefinic aziridine, Halogenating agent (e.g., NBS), Nucleophile | High stereoselectivity, enantiopure products. | mdpi.com |
| Olefin Difunctionalization | Alkane, Alkene, Sulfonamide precursor | C-H amination followed by olefin coupling. | thieme-connect.com |
| van Leusen Imidazole Synthesis | α-Substituted TosMICs, Aldehydes, Amines | Forms imidazole-fused heterocyclic systems. | semanticscholar.org |
| Aryne-Based 3-CR | Aryne precursors, N-substituted aziridines, Aldehydes | Transition-metal-free synthesis of complex precursors. | mdpi.com |
Synthetic Access to N-Tosylpiperidine Ring Systems
The N-tosylpiperidine moiety is a critical component of the target compound. Its synthesis requires reliable methods for both the tosylation of the piperidine nitrogen and the functionalization of the piperidine ring at the C4 position.
The tosylation of the piperidine nitrogen is a fundamental step, serving to protect the amine and influence the reactivity of the ring. The most common method involves the reaction of a piperidine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. nih.gov
Alternative strategies offer milder conditions and improved efficiency. One such method is the iodocyclization of unsaturated tosylamides, which can be prepared from alcohols. This approach uses an Oxone®–KI system, providing an environmentally safer alternative to methods using elemental halogens. organic-chemistry.orgthieme-connect.com This process has been shown to be effective for creating N-tosyl piperidines from the corresponding unsaturated tosylamides. thieme-connect.com The synthesis of the tosylamide precursors themselves can be achieved from alcohols via mesylates, followed by a single SN2 substitution with potassium p-toluenesulfonamide. organic-chemistry.orgthieme-connect.com N-arylsulfonyl piperidines have also been reported as potent γ-secretase inhibitors, highlighting the importance of this structural motif. whiterose.ac.uk
Table 2: Comparison of Tosylation Methods for Piperidine
| Method | Reagents | Advantages | Disadvantages | Reference |
| Classical Tosylation | Piperidine, p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Well-established, widely used. | Can require harsh conditions, potential side reactions. nih.gov | nih.gov |
| Iodocyclization | Unsaturated Tosylamide, Oxone®, KI | Environmentally friendly, high yields, stereospecific. | Requires synthesis of unsaturated precursor. | organic-chemistry.orgthieme-connect.com |
| SN2 Substitution | Alcohol-derived Mesylate, Potassium p-toluenesulfonamide | Single SN2 step from readily available alcohols. | Involves multiple steps from the initial alcohol. | organic-chemistry.org |
Achieving regioselective functionalization at the C4 position of the piperidine ring is challenging due to the electronic activation of the C2 position by the nitrogen atom. researchgate.netnih.gov However, strategic selection of catalysts and nitrogen-protecting groups can override this preference.
Direct C-H functionalization has emerged as a powerful tool. Rhodium-catalyzed C-H insertion reactions using specific catalysts can direct functionalization to the C4 position. For example, using N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst selectively yields 4-substituted analogues. researchgate.net This selectivity is attributed to the steric bulk of the catalyst and protecting group, which shields the C2 position and favors reaction at the more sterically accessible C4-H bond. researchgate.netnih.gov
Palladium-catalyzed C-H arylation offers another route. Using an aminoquinoline amide as a directing group at the C3 position of piperidine can facilitate selective C-H activation and arylation at the C4 position. acs.org Deuterium labeling studies have confirmed that both cis- and trans-C(4)–H bonds are activated in this process. acs.org These methods provide direct access to 4-functionalized piperidines, which are key intermediates for the synthesis of the target compound.
Table 3: Strategies for C4-Functionalization of Piperidine
| Strategy | Catalyst/Reagent | Key Principle | Outcome | Reference |
| Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl protecting group | Steric shielding of C2 position by bulky catalyst and protecting group. | Selective C-H functionalization at C4. | researchgate.net |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aminoquinoline amide directing group | Directing group-assisted C-H activation at a specific distance. | Regioselective arylation at C4. | acs.org |
| Iodocyclization of Unsaturated Tosylamides | Oxone®, KI | Electrophilic cyclization onto an alkene. | Formation of N-tosyl-4-iodomethyl-pyrrolidines (can be adapted for piperidines). | organic-chemistry.org |
Convergent and Divergent Synthetic Pathways for this compound
The construction of the final this compound molecule can be approached through either convergent or divergent synthetic pathways, each offering distinct advantages for single-compound synthesis or library generation.
The crucial step in assembling the target molecule is the formation of the carbon-nitrogen bond between the C4-carbon of the piperidine ring and the nitrogen atom of the azepane ring. Several classical and modern synthetic methods can be employed for this transformation.
A highly effective and common strategy is reductive amination . This would involve the reaction of a 4-oxopiperidine derivative, specifically N-tosylpiperidin-4-one, with azepane in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is widely used for C-N bond formation due to its operational simplicity and broad substrate scope. mdpi.com
Another viable approach is nucleophilic substitution . A piperidine ring functionalized at the C4 position with a good leaving group (e.g., halide or tosylate) can react with azepane, which acts as the nucleophile. For example, 4-bromo-1-tosylpiperidine (B8646635) could be reacted with azepane under basic conditions to yield the desired product.
Palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, represent a more modern approach. researchgate.net This reaction could couple azepane with a 4-halo- or 4-triflyloxy-1-tosylpiperidine. These methods are known for their high efficiency and tolerance of a wide range of functional groups. researchgate.net
For the synthesis of not just a single target but a library of related compounds, the choice of synthetic strategy is critical.
A divergent synthesis is ideal for generating a library of analogues for structure-activity relationship (SAR) studies. wikipedia.org This strategy starts from a common intermediate that is subsequently elaborated into a variety of final products. For example, one could start with 4-oxo-1-tosylpiperidine. This intermediate could be reacted with a diverse library of cyclic amines (including substituted azepanes) to generate diversity at the azepane portion. Alternatively, a common precursor like 1-(4-piperidyl)azepane could be synthesized and then reacted with a library of sulfonyl chlorides to introduce diversity at the piperidine nitrogen. This approach allows for the rapid creation of many related compounds from a single, advanced intermediate. wikipedia.orgrsc.org
Route optimization for library synthesis focuses on developing robust, high-throughput, and general synthetic transformations. rsc.orgscispace.com This involves selecting reactions that are tolerant of diverse functional groups and can be performed in parallel formats, often utilizing automated synthesis platforms. rsc.orgnih.gov The optimization process aims to minimize the number of steps, maximize yields, and simplify purification, making the generation of large chemical libraries for drug discovery more efficient. scispace.comchemrxiv.org
Diastereoselective and Enantioselective Synthesis of Chiral Analogues
The asymmetric synthesis of chiral analogues of this compound can be envisioned through several strategic approaches, drawing inspiration from established methodologies for the stereocontrolled synthesis of piperidine and azepane derivatives. These strategies include the use of chiral building blocks, asymmetric catalysis, and substrate-controlled diastereoselective transformations.
One potential pathway involves the stereoselective synthesis of a chiral piperidine or azepane core, followed by the coupling of the second heterocyclic ring. For instance, the asymmetric synthesis of substituted piperidines has been achieved with high levels of stereocontrol. dntb.gov.ua Similarly, methods for the enantioselective synthesis of substituted azepanes have been reported, often relying on ring-expansion strategies or asymmetric lithiation-conjugate addition sequences. researchgate.netnih.gov
A plausible strategy for constructing chiral analogues of this compound could involve a piperidine ring expansion to form a diastereomerically pure azepane derivative. researchgate.net This approach would begin with a chiral piperidine precursor, and the subsequent ring expansion would need to proceed with high fidelity to transfer the stereochemical information to the resulting azepane ring.
Alternatively, a diversity-oriented approach could be employed, starting from readily available unsaturated cyclic β-amino acids. Through a sequence of oxidative cleavage and reductive amination in the presence of a chiral amine, it is possible to construct both piperidine and azepane-based β-amino acid derivatives with a degree of stereocontrol. fluorine1.rugrafiati.com This methodology offers a pathway to various functionalized and chiral heterocyclic building blocks that could be further elaborated to the target molecule.
The preparation of optically active annulated azepane scaffolds has been demonstrated through a sequence involving palladium-catalyzed asymmetric allylic alkylation, followed by ruthenium-catalyzed cross-metathesis and a final reductive amination. chemistryviews.org This sequence establishes key stereocenters in a controlled manner. Adapting such a strategy could provide access to enantiomerically enriched azepane cores ready for coupling with a suitable piperidine fragment.
Furthermore, asymmetric substitutions of N-Boc-protected piperidines and azepanes have been achieved through dynamic kinetic resolution of their 2-lithiated species. researchgate.net This method allows for the introduction of a substituent at the 2-position with high enantioselectivity, offering a route to chiral piperidine or azepane precursors.
A summary of potential diastereoselective and enantioselective approaches, based on the synthesis of related heterocyclic systems, is presented in the table below.
| Synthetic Strategy | Key Transformation | Potential Application to Target Compound | Key Findings from Related Systems |
| Piperidine Ring Expansion | Stereoselective ring expansion of a chiral piperidine derivative. | Construction of a chiral azepane ring from a readily available chiral piperidine. | Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity. researchgate.net |
| Oxidative Cleavage and Reductive Amination | Oxidative cleavage of a cyclic olefin followed by diastereoselective reductive amination. | Synthesis of chiral piperidine or azepane β-amino ester precursors from cyclic β-amino acids. | Provides access to a diversity of fluorine-containing piperidine and azepane derivatives with stereocontrol. fluorine1.rugrafiati.com |
| Asymmetric Allylic Alkylation and Ring-Closing Metathesis | Pd-catalyzed asymmetric allylic alkylation followed by Ru-catalyzed cross-metathesis. | Enantioselective synthesis of annulated azepane scaffolds that can be derivatized. | Optically active cyclic α-allyl-β-oxoesters are key intermediates for producing annulated azepanes stereoselectively. chemistryviews.org |
| Asymmetric Lithiation and Substitution | (-)-Sparteine-mediated asymmetric lithiation-conjugate addition. | Enantioselective synthesis of substituted azepanes from allylamine (B125299) precursors. | Highly diastereoselective and enantioselective formation of 4,5,6- and 3,4,5,6-substituted azepanes is achievable. nih.gov |
| Dynamic Kinetic Resolution | Asymmetric substitution of a racemic 2-lithiated N-Boc heterocycle. | Enantioselective introduction of a substituent at the 2-position of the piperidine or azepane ring. | High enantioselectivity can be achieved using a chiral ligand to resolve the racemic organolithium intermediate. researchgate.net |
These methodologies highlight the potential for creating chiral analogues of this compound by leveraging state-of-the-art asymmetric synthesis techniques. The successful application of these strategies would pave the way for exploring the structure-activity relationships of stereochemically defined derivatives of this compound class.
Structure Activity Relationship Sar and Structure Target Relationship Str Investigations of 1 1 Tosyl 4 Piperidyl Azepane and Its Analogues
Systematic Modulations on the Azepane Moiety and their Pharmacological Impact
The azepane ring, a seven-membered saturated heterocycle, is a critical component contributing to the pharmacological profile of the parent compound. dntb.gov.uabenthamscience.com Its size, stereochemistry, and substitution patterns significantly influence binding affinity and functional activity at various biological targets.
Effect of Ring Size and Saturation of the Azepane Ring System
The size of the cycloalkane amine ring attached to the piperidine (B6355638) core is a determinant of biological activity. Studies comparing analogues with different ring sizes have shown that both expansion and contraction of the seven-membered azepane ring can alter potency. For instance, in the context of CXCR4 antagonists, comparative studies revealed that contracting the azepane to a five-membered pyrrolidine (B122466) ring was often favored for increased activity, while analogues with a six-membered piperidine ring also showed promise. thno.org
Conversely, in other contexts, such as ligands for sigma (σ) receptors, expanding the piperidine ring to an azepane led to a considerable increase in σ1 affinity and selectivity over σ2 receptors. nih.gov This highlights that the optimal ring size is target-dependent. For example, replacing a piperidinyl-piperidine with a piperidinyl-azepane in one series of CCR4 antagonists resulted in a significant drop in potency, indicating that the larger azepane ring was detrimental in that specific chemical space.
The degree of saturation is also crucial. The introduction of unsaturation to form azepine or its isomers can drastically alter the three-dimensional shape and flexibility of the molecule, thereby affecting its interaction with the binding pocket of a receptor. While specific data on the direct impact of unsaturating the azepane ring in this exact scaffold is limited in the provided results, the general principles of medicinal chemistry suggest that such a modification would significantly impact the compound's pharmacological profile. mdpi.com
Table 1: Effect of Azepane Moiety Ring Size on Receptor Affinity This table is representative and compiled from findings where ring size variations on similar scaffolds were evaluated.
| Scaffold Type | Modification | Target Receptor | Observed Impact on Affinity/Potency | Reference |
|---|---|---|---|---|
| Piperidyl-cycloalkane amine | Azepane (7-membered) to Pyrrolidine (5-membered) | CXCR4 | Increased activity with 5-membered ring | thno.org |
| Spirocyclic ligand | Piperidine (6-membered) to Azepane (7-membered) | Sigma-1 (σ1) | Considerably increased σ1 affinity | nih.gov |
| Piperidinyl-heterocycle | Piperidinyl-piperidine to Piperidinyl-azepane | CCR4 | 10-fold loss of potency | rapt.com |
Stereochemical Influence of Azepane Chirality on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological targets. longdom.orgresearchgate.net For analogues of 1-(1-Tosyl-4-piperidyl)azepane that possess chiral centers on the azepane ring, the different enantiomers or diastereomers can exhibit vastly different biological activities.
In the development of CXCR4 antagonists, it has been noted that stereochemical optimization can lead to substantial improvements in potency. researchgate.net For instance, in a series of related bicyclic azepane analogues that act as norepinephrine (B1679862) transporter (NET) inhibitors, the (R,R)-enantiomer was found to be a potent inhibitor, while its (S,S)-enantiomer was approximately 26-fold less active. acs.org This demonstrates that a specific spatial arrangement of the azepane ring and its substituents is crucial for optimal interaction with the binding site. Although direct X-ray crystallography of this compound bound to its target is not available, molecular modeling and SAR from related chiral compounds underscore the importance of stereospecificity for potent biological activity. acs.orgwho.int
Positional Scanning and Substituent Effects on Azepane Functionality
The introduction of substituents at various positions on the azepane ring can fine-tune the pharmacological properties of the parent compound. The location, size, and electronic nature of these substituents dictate their effect on binding and activity. For example, in the design of CCR5 antagonists, which share structural motifs with CXCR4 antagonists, the strategic placement of electron-withdrawing groups on heterocyclic rings was shown to enhance fusion activity. researchgate.net
In a study on tripeptidomimetic CXCR4 antagonists featuring a bicyclic system that includes an azepane-like structure, the introduction of a bromine atom onto an aromatic moiety attached to the scaffold resulted in a significant increase in antagonistic activity. uib.no This suggests that even distal modifications can influence the interactions mediated by the core structure. Similarly, studies on oxo-azepines have shown that the position of a single ketone group dramatically affects kinase inhibitory activity; a 2-oxo-azepine showed selective inhibition of TAK1 kinase, whereas its constitutional isomer was less potent and non-selective. mdpi.com This highlights the critical role of substituent positioning in defining the molecule's interaction profile and selectivity.
Rational Design Based on Piperidyl Moiety Variations and Biological Outcomes
The piperidine ring serves as a central scaffold, and its substitution pattern is pivotal for molecular recognition and biological response. nih.govnih.gov Modifications to both the nitrogen and carbon atoms of the piperidine ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Influence of N-Substitution on the Piperidine Ring on Bioactivity Profiles
The tosyl (p-toluenesulfonyl) group on the piperidine nitrogen of the parent compound is a key feature. Replacing this group with other substituents can dramatically alter the bioactivity profile. SAR studies on various chemokine receptor antagonists have shown that the nature of the N-substituent is critical. For instance, in the development of CXCR4 antagonists, various sulfonyl and carbonyl groups have been explored as linkers. researchgate.net
In a series of 3,5-bis(arylidene)-4-piperidones, N-acyl compounds were found to be significantly more cytotoxic than their N-H analogues. nih.gov This indicates that the N-substituent can act as a crucial pharmacophore. In the context of fentanyl analogues, which are also based on a 4-anilidopiperidine core, the N-substituent is a primary determinant of analgesic potency and duration of action. nih.gov Replacing the N-tosyl group with other moieties, such as N-benzyl or N-phenethyl groups, is a common strategy to modulate receptor affinity and functional activity. acs.orgnih.gov For example, in a series of tetrahydroisoquinoline-based CXCR4 antagonists, structural modifications were successfully employed to enhance metabolic stability while maintaining high potency. acs.org
Table 2: Impact of N-Substitution on Piperidine Ring Bioactivity This table is a representative summary based on SAR studies of related piperidine-containing scaffolds.
| Core Scaffold | Original N-Substituent | Modified N-Substituent | Resulting Change in Bioactivity | Reference |
|---|---|---|---|---|
| 3,5-bis(arylidene)-4-piperidone | -H | -Acryloyl | Significantly increased cytotoxicity | nih.gov |
| Fused Azepane | -H | -Benzyl | Strong inhibition of monoamine transporters | acs.org |
| Tetrahydroisoquinoline | Varied | Optimized N-aryl/alkyl groups | Maintained CXCR4 potency with improved metabolic stability | acs.org |
Impact of C-Substitution Patterns on Piperidine-Mediated Interactions
Substitution on the carbon atoms of the piperidine ring offers another avenue for optimizing ligand-receptor interactions. The position and stereochemistry of these substituents are critical. For example, in the development of fentanyl analogues, the introduction of a methyl group at the 3-position of the piperidine ring resulted in an extremely potent analgesic, with the cis-(+)-isomer being significantly more active than its cis-(-) counterpart. nih.gov
Similarly, in a series of CCR4 antagonists, installing a methyl group at the 3-position of the piperidine ring was a key step in achieving potent compounds. rapt.com Further SAR exploration showed that the relative stereochemistry of substituents at the 3- and 4-positions of the piperidine was crucial for activity. These findings underscore that C-substitution directly influences how the molecule fits into and interacts with the binding pocket of the target protein. The phenyl- and benzyl-piperidine motifs are considered "privileged structures" in drug discovery precisely because they provide a rigid framework that can be decorated with functional groups in a well-defined spatial arrangement to achieve desired biological effects. unife.it
Role of the Tosyl Group in Receptor Binding and Enzyme Inhibition
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com The goal of replacing the tosyl group in this compound is to create new analogues with potentially improved potency, selectivity, metabolic stability, or pharmacokinetic profiles. cambridgemedchemconsulting.com These replacements can be classified as classical or non-classical.
Classical bioisosteres for the tosyl group would involve substituting the p-toluenesulfonyl moiety with other substituted benzenesulfonyl groups or alkanesulfonyl groups. For instance, replacing the p-methyl group with other substituents on the phenyl ring can modulate electronic properties and lipophilicity. Non-classical bioisosteres are structurally distinct groups that produce similar biological effects. drughunter.com For the sulfonamide linkage, potential non-classical replacements include groups like reversed sulfonamides, sulfoximines, or even amides and ketones, although the latter would significantly alter the electronic character. researchgate.netrsc.org
| Bioisostere Type | Example Replacement | Potential Pharmacological Consequences |
| Classical (Sulfonyl Analogues) | Methanesulfonyl (Mesyl) | Increased polarity, potentially altered solubility and metabolic profile. |
| Benzenesulfonyl (Besyl) | Removal of the p-methyl group, subtly altering steric and electronic profile. | |
| 4-Nitrobenzenesulfonyl | Increased electron-withdrawing character, potentially stronger non-covalent interactions. | |
| Non-Classical (Functional Group Analogues) | Benzamide | Introduction of a hydrogen bond donor (N-H) and different geometry (planar amide vs. tetrahedral sulfonyl). researchgate.net |
| Sulfoximine | Chiral center at sulfur, altered hydrogen bonding pattern, and vector orientation. rsc.org | |
| Trifluoromethyl Ketone | Acts as a transition-state mimic for hydrolases; highly electron-withdrawing but lacks hydrogen bond accepting sulfonyl oxygens. nih.gov |
The sulfonyl group significantly influences a molecule's biological activity through its potent electronic and distinct steric properties. researchgate.netthieme-connect.com
Electronic Contributions: The sulfonyl group is a powerful electron-withdrawing moiety, more so than a carbonyl group. researchgate.net This is due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. This strong inductive effect reduces electron density on the adjacent piperidine nitrogen, influencing its basicity (pKa) and hydrogen bonding capability. The polarized S-O bonds make the sulfonyl oxygens effective hydrogen bond acceptors, a crucial interaction for binding to many protein targets. Studies have shown that stronger electron-withdrawing sulfonyl groups can lead to higher yields in certain synthetic reactions, underscoring their potent electronic nature. mdpi.com
Steric Contributions: The sulfonyl group has a fixed tetrahedral geometry. researchgate.net This rigid, three-dimensional arrangement, combined with the attached tosyl ring, creates significant steric bulk. This bulk can be advantageous by providing a better fit into a large receptor pocket and promoting selectivity. Conversely, excessive steric hindrance can prevent the ligand from accessing a sterically restricted binding site. thieme-connect.commdpi.com The reaction rate of N-alkyl sulfonamides, for instance, is significantly affected by the steric properties of the N-sulfonyl group. thieme-connect.com The interplay between the steric bulk of the tosyl group and the flexibility of the azepane ring is critical for achieving the optimal conformation for target engagement.
| Property | Description | Impact on Ligand-Target Interaction |
| Electronic | Strong Electron-Withdrawing Nature | Modulates basicity of adjacent nitrogen; influences dipole moment and polar interactions. researchgate.net |
| Hydrogen Bond Acceptor | The two sulfonyl oxygens can form strong hydrogen bonds with donor groups in the receptor active site. | |
| Steric | Tetrahedral Geometry | Provides a fixed, three-dimensional orientation for interacting with the target protein. researchgate.net |
| Bulkiness | Can enhance van der Waals interactions and confer selectivity, but may also cause steric clashes that prevent binding. thieme-connect.com |
Conformational Rigidity and Flexibility of the Combined Scaffold on Ligand-Target Recognition
The this compound scaffold is a composite structure that combines a semi-rigid six-membered piperidine ring with a highly flexible seven-membered azepane ring. mdpi.com This balance of rigidity and flexibility is a key determinant of its interaction with biological targets. nih.gov The ability of a ligand to adapt its shape to fit a binding site—a concept known as induced fit—is often crucial for high-affinity binding, and this scaffold is well-suited for such adaptations. nih.govduke.edu
The importance of this conformational balance is highlighted in studies of related structures. For example, highly rigid, conformationally restricted analogues of fentanyl (which also contains a piperidine core) were found to have significantly lower analgesic activity, suggesting that some degree of flexibility is essential for optimal receptor engagement. nih.gov The structure and length of a molecular scaffold can have a dominant effect on target interaction, where the freedom to adopt a specific configuration can be more important than simply the presence of targeting moieties. asociacion-nen.org Therefore, the unique combination of the piperidine and azepane rings in this compound likely provides an optimal blend of structural pre-organization and conformational adaptability required for potent and selective ligand-target recognition.
Correlation of Structural Descriptors with Preclinical Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. daffodilvarsity.edu.bdnih.gov For analogues of this compound, QSAR models can be developed to predict preclinical efficacy and guide the design of new derivatives with improved properties. rroij.com These models use calculated molecular descriptors to mathematically represent the molecule's features.
Key structural descriptors relevant to preclinical efficacy include those related to hydrophobicity, electronics, and sterics. daffodilvarsity.edu.bd
Hydrophobicity descriptors (e.g., LogP, LogD) influence a compound's solubility, membrane permeability, and binding to hydrophobic pockets in a target protein.
Electronic descriptors (e.g., Hammett constants, dipole moment, pKa) quantify the electronic state of the molecule, affecting its ability to form polar and ionic interactions. researchgate.net
Steric descriptors (e.g., molar refractivity, van der Waals volume) describe the size and shape of the molecule, which are critical for complementarity with the binding site.
Topological descriptors (e.g., topological polar surface area or TPSA) are often used to predict transport properties, such as blood-brain barrier penetration. nih.gov
A pertinent example can be found in a study of cytotoxic 3,5-bis(arylidene)-4-piperidones, which are also piperidine derivatives. Researchers found that for one series of compounds, cytotoxicity was positively correlated with the size of the aryl substituents (a steric descriptor). nih.gov For a second, related series, a correlation was established with electronic parameters (-sigma relationship). nih.gov This demonstrates how different structural features can drive biological activity in closely related chemical series. By applying similar QSAR methodologies to a library of this compound analogues, researchers could identify the key structural features that correlate with desired preclinical outcomes, thereby accelerating the optimization process.
| Descriptor Class | Example Descriptor | Relevance to Preclinical Efficacy |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences absorption, distribution, metabolism, and excretion (ADME) properties; membrane permeability. nih.gov |
| Electronic | pKa | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Hammett Constant (σ) | Quantifies the electron-donating/withdrawing ability of substituents, impacting binding affinity. nih.gov | |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting how well the molecule fits into the binding site. daffodilvarsity.edu.bd |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and is often used to predict oral bioavailability and brain penetration. nih.gov |
Pharmacological Evaluation and Molecular Target Identification of 1 1 Tosyl 4 Piperidyl Azepane and Derivatives in Vitro and Preclinical Studies
In Vitro Pharmacological Screening Methodologies
The evaluation of compounds structurally related to 1-(1-Tosyl-4-piperidyl)azepane often begins with a broad assessment of their biological effects using a variety of in vitro assays. These methods are crucial for identifying initial "hits" and understanding a compound's mechanism of action at a molecular level.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. limes-institut-bonn.de This automated process is a cornerstone of modern drug discovery, enabling the efficient screening of large chemical libraries. researchgate.net For derivatives containing the azepane or piperidine (B6355638) scaffold, HTS has been employed to identify molecules with potential therapeutic effects, such as modulators of the mGlu5 receptor. nih.gov These screens typically measure changes in a detectable signal, like fluorescence or luminescence, to indicate whether a compound is active. limes-institut-bonn.dersc.org The data generated helps prioritize which compounds warrant further, more detailed investigation. researchgate.net
Once an initial hit is identified, receptor binding assays are used to determine the affinity of a compound for its molecular target. These assays measure how strongly a compound binds to a specific receptor, often by competing with a known radiolabeled ligand. nih.gov For instance, studies on various azepane derivatives have used binding assays to quantify their affinity for targets like the NMDA receptor. google.com The data is typically reported as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. google.com Such assays are critical for establishing a compound's potency and selectivity.
Many therapeutic agents function by inhibiting the activity of specific enzymes. Enzyme inhibition assays are designed to screen for such compounds and characterize their effects. Studies on derivatives containing a tosyl-piperidine moiety, similar to the core of this compound, have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase. nih.gov These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency (IC50) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
For example, a study on azinane-triazole derivatives, which share the tosyl-piperidine scaffold, identified compounds with potent inhibitory effects on several enzymes. The results from such studies are often presented in detailed tables.
Table 1: Example of Enzyme Inhibition Data for Structurally Related Compounds
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |
| 12m | Urease | 19.35 ± 1.28 |
| 12d | α-glucosidase | 36.74 ± 1.24 |
Data derived from studies on N-alkyl/phenyl/aryl-2-bromo ethanamide derivatives of 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine. nih.gov
Beyond target binding and enzyme inhibition, it is crucial to understand how a compound affects cellular functions. Cell-based functional assays measure the physiological response of cells to a compound, providing a more biologically relevant context. pharmaron.com These assays can monitor a wide range of cellular events, including changes in second messenger levels (e.g., calcium mobilization), gene expression, cell viability, or protein translocation. nih.govpharmaron.com For example, functional assays have been used to confirm that compounds identified in binding screens act as antagonists at the mGlu5 receptor by measuring their ability to block agonist-induced calcium mobilization in cells. nih.gov
Identification and Validation of Specific Molecular Targets
A key goal of pharmacological evaluation is to pinpoint the specific molecular target(s) responsible for a compound's biological activity. This often involves screening against panels of related targets to build a selectivity profile.
Protein kinases are a major class of drug targets, particularly in oncology. nih.govrsc.org The azepane scaffold is a component of known protein kinase inhibitors. nih.gov Research into novel azepane derivatives has identified potent inhibitors of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). nih.gov These studies involve screening compounds against a panel of kinases to determine their potency and selectivity. The inhibitory activity is quantified as an IC50 value, and a compound's selectivity is assessed by comparing its potency against different kinases. nih.gov
Structure-based design, aided by X-ray crystallography of inhibitor-kinase complexes, has been instrumental in optimizing these azepane derivatives for enhanced potency and stability. nih.govmpg.de For example, a balanol-derived azepane ester was identified as a potent PKBα inhibitor but suffered from poor plasma stability. nih.gov Subsequent research led to the development of a plasma-stable amide isostere with even greater activity. nih.gov
Table 2: Example of Protein Kinase Inhibition Data for Azepane Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Lead Compound 1 | PKB-α | 5 |
| Derivative 4 | PKB-α | 4 |
Data from a study on (-)-balanol-derived azepane derivatives. nih.gov
This detailed profiling is essential for understanding the therapeutic potential and possible off-target effects of new chemical entities based on the this compound scaffold.
A comprehensive review of scientific literature and databases reveals a significant lack of published research on the specific pharmacological activities and molecular mechanisms of this compound, as outlined in the requested article structure. Publicly available data from in vitro or preclinical studies concerning its effects on neurotransmitter transporters, glycosidases, glycosyltransferases, or aspartyl proteases is not available. Furthermore, there is no specific information regarding its ligand-target interaction dynamics or any resulting downstream cellular pathway alterations.
The requested topics—neurotransmitter transporter modulation, specific enzyme inhibition, and detailed molecular mechanisms of action—are highly specialized areas of pharmacological research. Such data is typically generated through extensive screening programs and detailed mechanistic studies, which have not been published for this particular compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements due to the absence of foundational research data on this compound and its derivatives in these specific areas.
Computational Chemistry and Molecular Modeling Applications in the Research of 1 1 Tosyl 4 Piperidyl Azepane
Conformational Analysis and Energetic Landscapes of the Compound
The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of 1-(1-Tosyl-4-piperidyl)azepane involves identifying its stable structures and the energy barriers between them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate information about the electronic structure and geometry of molecules from first principles. ukm.myresearchgate.net DFT, in particular, has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for calculating the ground state properties of systems. ukm.myaps.org For this compound, these calculations are used to find the most stable (lowest energy) three-dimensional arrangement of its atoms. The process involves solving the Kohn-Sham equations iteratively until the electron density and total energy of the system are minimized. ukm.my This optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. researchgate.netnih.gov The stability of the molecule, arising from internal electronic interactions like hyperconjugation, can also be analyzed. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Ground State Geometry Parameters for this compound (Note: This data is illustrative and represents typical outputs from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.)
| Parameter Type | Atoms Involved | Calculated Value |
| Bond Length | C(piperidyl)-N(azepane) | 1.48 Å |
| Bond Length | N(piperidyl)-S(tosyl) | 1.65 Å |
| Bond Length | S(tosyl)=O | 1.45 Å |
| Bond Angle | C-N-C (Azepane ring) | 118.5° |
| Bond Angle | C-S-C (Tosyl group) | 105.2° |
| Dihedral Angle | C-N(pip)-S-C(tosyl) | 85.3° |
This interactive table demonstrates the kind of precise geometric data obtained from DFT calculations, forming the basis for further modeling.
While DFT is highly accurate, it is computationally too expensive for simulating large systems or long-timescale dynamics. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics to model molecular behavior. nih.gov Central to MM is the force field, a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic positions. arxiv.orgrsc.org
Developing a specific force field for this compound would involve parameterizing its unique chemical features. This process often uses high-quality data from DFT calculations as a benchmark. arxiv.org Modern approaches may employ graph neural networks to generate these parameters automatically for a broad chemical space. rsc.orgarxiv.orgbiorxiv.org The force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net Validation ensures that the force field can accurately reproduce experimental data or the results of higher-level quantum calculations. nih.gov
Table 2: Illustrative Molecular Mechanics Force Field Parameters for Key Interactions in this compound (Note: This data is illustrative of parameters found in a general force field like OPLS or AMBER.)
| Parameter Type | Atom Types | Force Constant | Equilibrium Value |
| Bond Stretch | N_pip-S_tosyl | 320 kcal/mol/Ų | 1.65 Š|
| Angle Bend | C_pip-N_pip-S_tosyl | 50 kcal/mol/rad² | 117.0° |
| Torsion | C_pip-N_pip-S_tosyl-C_aryl | V1=0.5, V2=0.1, V3=1.2 kcal/mol | 180° (periodicity) |
| van der Waals | S (Sulfur) | ε = 0.25 kcal/mol | σ = 4.00 Å |
This interactive table shows examples of the parameters that define how the molecule behaves in a molecular mechanics simulation.
Ligand-Protein Docking and Scoring Methodologies
A primary application of molecular modeling is to predict how a compound like this compound might interact with a biological target, such as a protein enzyme or receptor. This is crucial for applications like drug discovery. utdallas.edu
Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a protein's active site. frontiersin.orgscispace.com Docking algorithms generate numerous possible poses and then use a scoring function to rank them. utdallas.eduschrodinger.com The result is a prediction of the most likely binding mode, which details the specific interactions between the ligand and protein residues. schrodinger.com
To systematically analyze these interactions, researchers use Protein-Ligand Interaction Fingerprints (PLIFs). mdpi.comnih.govresearchgate.net A PLIF is a binary string or vector that encodes the presence or absence of specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with each residue in the binding site. researchgate.netbiorxiv.org This provides a concise and interpretable summary of the binding mode. nih.govnih.gov
Table 3: Hypothetical Interaction Fingerprint for this compound Docked into a Kinase Hinge Region (Note: This data is illustrative, assuming a hypothetical interaction with a protein kinase.)
| Residue | Interaction Type | Part of Ligand Involved |
| Val80 | Hydrophobic | Azepane Ring |
| Ala82 | Hydrogen Bond (Acceptor) | Tosyl Oxygen |
| Leu130 | Hydrophobic | Tosyl Phenyl Ring |
| Phe145 | π-π Stacking | Tosyl Phenyl Ring |
| Asp146 | Ionic Interaction | (none) |
This interactive table demonstrates how an interaction fingerprint breaks down the specific contacts between the ligand and the amino acid residues of a protein target.
The scoring function used in docking not only ranks poses but also provides an estimate of the binding affinity—how strongly the ligand binds to the protein. nih.govunl.edu These scores are typically based on force-field terms, empirical data, or knowledge-based potentials. researchgate.net While not perfectly accurate, these scores are effective for distinguishing between compounds that are likely to bind and those that are not. schrodinger.com
This capability is the foundation of virtual screening, where large digital libraries containing millions of compounds are computationally docked and scored against a target protein. utdallas.edunih.gov This process allows researchers to identify a smaller, more manageable set of promising "hit" compounds for further experimental testing, significantly saving time and resources. nih.govbiorxiv.org this compound could be identified through such a screening or used as a template to search for similar, potentially more potent, molecules.
Table 4: Illustrative Virtual Screening Results for a Library of Azepane Derivatives (Note: This data is illustrative. Lower docking scores typically indicate better predicted binding affinity.)
| Compound ID | Docking Score (e.g., GlideScore) | Predicted Binding Affinity (pKi) | Key Interacting Residue |
| This compound | -9.5 kcal/mol | 7.8 | Ala82 |
| Compound A | -8.2 kcal/mol | 7.1 | Val80 |
| Compound B | -9.9 kcal/mol | 8.1 | Ala82 |
| Compound C | -7.5 kcal/mol | 6.5 | Leu130 |
This interactive table simulates the output of a virtual screening campaign, ranking compounds based on their predicted ability to bind to a target.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition
Static docking models provide a valuable but incomplete snapshot of molecular recognition. In reality, proteins and ligands are flexible and dynamic. mdpi.com Molecular Dynamics (MD) simulations address this by modeling the movements of atoms over time, providing a "movie" of the interaction rather than a single picture. frontiersin.orgnih.gov
By solving Newton's equations of motion for every atom in the system (ligand, protein, and surrounding solvent), MD simulations reveal how the ligand and protein adapt to each other, a process known as "induced fit". frontiersin.org These simulations can validate the stability of a docked pose, identify the crucial role of water molecules in the binding site, and reveal transient or alternative binding states that might be missed by docking alone. nih.govmdpi.com MD is essential for a deeper understanding of the kinetic and thermodynamic aspects of ligand-target recognition. scispace.com
Table 5: Summary of a Hypothetical 100 ns Molecular Dynamics Simulation of the this compound-Kinase Complex (Note: This data is illustrative of typical findings from an MD simulation study.)
| Analysis Metric | Finding | Implication |
| RMSD of Ligand | Stable with fluctuations < 2.0 Å | The predicted binding pose is stable over the simulation time. |
| RMSF of Protein | High flexibility in loop near binding site | The protein undergoes conformational changes to accommodate the ligand. |
| Hydrogen Bond Occupancy | H-bond to Ala82 present > 85% of the time | The hydrogen bond with Ala82 is a key, stable anchor point for binding. |
| Water Molecule Analysis | A specific water molecule (W102) forms a bridge between the ligand's tosyl group and Asp146. | Solvent plays a critical role in mediating the ligand-protein interaction. |
This interactive table summarizes the dynamic insights that can be gained from an MD simulation, offering a more realistic view of the binding event.
Analysis of Conformational Changes and Water Networks
Computational studies on N-tosyl piperidine (B6355638) derivatives have been conducted to understand reaction mechanisms and stereoselectivity. nih.gov For instance, density functional theory (DFT) calculations, often at the M06-2X/6-31+G** level of theory, are used to model transition states and reaction profiles. nih.gov Such analyses can reveal the most stable conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and how the bulky tosyl group influences this geometry. The orientation of the tosyl group is critical as it can sterically hinder or electronically influence potential binding interactions.
Molecular dynamics (MD) simulations are a key tool for exploring the conformational landscape of flexible molecules like those containing an azepane ring. For a compound like this compound, MD simulations in an explicit solvent (like TIP3P water) would reveal how the molecule's structure fluctuates over time. These simulations map the network of water molecules in a potential binding pocket, identifying key water-mediated hydrogen bonds that can be crucial for ligand binding and stability. The seven-membered azepane ring is notably flexible, and simulations can quantify its accessible conformations and the energy barriers between them, which is vital for understanding how it fits into a receptor site.
Free Energy Calculations for Binding
Free energy calculations are computationally intensive methods used to predict the binding affinity of a ligand to a biological target. For scaffolds related to tosyl-piperidines, molecular docking is a common first step to predict the most likely binding pose within a protein's active site. tandfonline.comresearchgate.net Following docking, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Development of Ligand-Based and Structure-Based QSAR Models
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical features of a series of compounds with their biological activity. tandfonline.comtandfonline.com For classes of molecules like piperidine derivatives, QSAR models are frequently developed to guide the synthesis of more potent analogs. tandfonline.com
Ligand-Based QSAR: This approach is used when the 3D structure of the target protein is unknown. It relies on a set of molecules with known activities. For a series of aryl-piperidine or aryl-piperazine derivatives, 2D and 3D QSAR models have been built using descriptors for molecular properties like hydrophobicity (ClogP), electronic properties, and shape. tandfonline.comresearchgate.netresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the predictive model. tandfonline.comijpsnonline.com
Structure-Based QSAR: When the protein structure is known, descriptors can be derived from the docked poses of the ligands. For a series of quinoline-amino-piperidine derivatives targeting DNA gyrase B, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, which considers the steric and electrostatic fields of the molecules in the binding site. ijpsnonline.com Such a model for analogs of this compound would help identify which regions of the molecule could be modified to improve activity.
| QSAR Model Type | Methodology | Key Descriptors Used for Piperidine Analogs | Predictive Goal |
| 2D-QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Topological, Physicochemical (e.g., ClogP), Electronic | Predict activity based on global molecular properties. tandfonline.comijpsnonline.com |
| 3D-QSAR (kNN-MFA) | k-Nearest Neighbor Molecular Field Analysis | Steric and Electrostatic Fields | Relate 3D shape and charge distribution to biological activity. ijpsnonline.com |
| ANN-Based QSAR | Artificial Neural Network | Combination of various descriptors | Model non-linear structure-activity relationships for improved prediction. tandfonline.com |
Pharmacophore Modeling and Virtual Library Design
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govdovepress.com
For a molecule containing piperidine and azepane rings, a pharmacophore model might include:
A hydrophobic feature for the tosyl group's phenyl ring.
A hydrogen bond acceptor feature for the sulfonyl oxygens.
A positive ionizable feature for the basic nitrogen of the azepane ring (if protonated).
A hydrophobic feature corresponding to the aliphatic rings.
This pharmacophore could then be used to design a virtual library by combining different cores (like piperidine or azepane) with a variety of side chains, generating thousands of virtual compounds for in silico screening before committing to chemical synthesis. nih.govresearchgate.net The Pharmit server is an example of a tool used for such pharmacophore-based screening. nih.gov
In Silico ADME Prediction and Optimization Strategies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is vital in early-stage drug discovery to identify compounds with favorable pharmacokinetic properties and avoid costly late-stage failures. dovepress.commdpi.com Various computational models, such as those available through the SwissADME or admetSAR web servers, are used to predict these properties for novel compounds. mdpi.comnih.gov
For piperidine-containing compounds, these tools can predict a range of properties. nih.govresearchgate.net A hypothetical ADME profile for this compound would be generated based on its structural features.
Illustrative In Silico ADME Predictions for Piperidine/Azepane-Containing Scaffolds:
| ADME Property | Governing Factor | Typical Prediction for Piperidine/Azepane Analogs | Optimization Strategy |
| Intestinal Absorption | Lipophilicity (LogP), Molecular Weight, Polar Surface Area (TPSA) | Generally good, as many fall within Lipinski's Rule of Five. nih.govnih.gov | Modify substituents to balance lipophilicity and polarity; keep TPSA < 140 Ų. |
| Blood-Brain Barrier (BBB) Permeation | High lipophilicity, low TPSA, lack of P-gp substrate activity | Variable. The tosyl group increases lipophilicity, but large size or P-gp recognition can limit entry. | Introduce fluorine atoms or remove polar groups to enhance CNS penetration. encyclopedia.pub |
| Metabolism (CYP450) | Presence of metabolically liable sites (e.g., N-dealkylation, aromatic hydroxylation) | The N-tosyl group can be relatively stable, but the azepane and piperidine rings may be sites for oxidation. | Block metabolic sites by introducing atoms like fluorine or by steric hindrance. |
| P-glycoprotein (P-gp) Substrate | Size, charge, and specific structural motifs | Often predicted as substrates, which would lead to efflux from cells and limit bioavailability. mdpi.com | Modify structure to reduce recognition by P-gp transporters. |
Optimization strategies focus on fine-tuning these properties. For example, if a compound is predicted to be a P-gp substrate, medicinal chemists might alter the structure to disrupt the recognition pattern by the transporter. If poor solubility is predicted due to high lipophilicity from the tosyl group, more polar functional groups could be introduced elsewhere in the molecule. mdpi.com
Future Directions and Emerging Research Perspectives for 1 1 Tosyl 4 Piperidyl Azepane Research
Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency
The development of advanced analogues of 1-(1-Tosyl-4-piperidyl)azepane is a primary avenue for future research, with the goal of achieving enhanced biological activity and target selectivity. The inherent structural features of the molecule offer multiple points for chemical modification.
Systematic structure-activity relationship (SAR) studies will be crucial in elucidating the contributions of each component of the scaffold to its biological effects. Key modifications could include:
Modification of the Tosyl Group: The tosyl group can be replaced with a variety of other sulfonyl chlorides or alternative functionalities to probe the effects of electronic and steric changes on target binding. Introducing substituents on the aromatic ring of the tosyl group can further fine-tune these properties.
Functionalization of the Azepane Ring: The azepane ring's conformational flexibility can be constrained or modified by introducing substituents. This could lead to analogues with improved binding affinity and selectivity by locking the molecule into a bioactive conformation. lifechemicals.com
These synthetic efforts will generate a library of diverse analogues, which can then be screened to identify compounds with optimized potency and selectivity for specific biological targets.
| Modification Strategy | Rationale | Potential Outcome |
| Tosyl Group Variation | Modulate electronic and steric properties | Enhanced target affinity and selectivity |
| Azepane Ring Substitution | Constrain conformational flexibility | Improved binding and reduced off-target effects |
| Piperidine (B6355638) Linker Alteration | Vary spatial orientation of pharmacophores | Discovery of novel target interactions |
Exploration of Polypharmacology and Multi-Target Directed Ligand Design
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold is an attractive starting point for the design of multi-target-directed ligands (MTDLs) due to its modular nature, which allows for the incorporation of different pharmacophoric elements. nih.gov
Future research in this area will focus on designing analogues that can interact with two or more distinct but disease-relevant targets. This could be achieved by:
Hybrid Molecule Design: Combining the this compound core with known pharmacophores for other targets. For instance, incorporating a moiety known to inhibit a specific kinase could result in a dual-action compound.
Fragment-Based Approaches: Utilizing the individual components of the scaffold (tosylated piperidine and azepane) as fragments to guide the design of molecules that can bridge the binding sites of two different proteins or different domains of the same protein.
The goal of this research is to develop single chemical entities with a more holistic therapeutic effect, potentially leading to improved efficacy and a reduced likelihood of drug resistance.
Development of Novel Synthetic Methodologies for Related Chemical Space
The synthesis of seven-membered rings like azepane can be challenging. nih.gov Future research should focus on developing novel and efficient synthetic routes to access a wider range of functionalized this compound analogues and related chemical structures.
Key areas for methodological development include:
Ring-Expansion Strategies: Exploring novel ring-expansion reactions from more readily available piperidine precursors could provide a versatile and stereoselective route to substituted azepanes. rsc.org
Catalytic C-H Functionalization: Developing catalytic methods for the direct functionalization of the C-H bonds on the azepane and piperidine rings would enable the rapid and efficient introduction of new functional groups without the need for pre-functionalized starting materials.
Flow Chemistry and Automation: Implementing flow chemistry and automated synthesis platforms could accelerate the production of analogue libraries, enabling faster iteration of the design-make-test-analyze cycle.
These advancements in synthetic methodology will not only facilitate the exploration of the chemical space around this compound but will also have broader applications in medicinal chemistry.
Integration with High-Throughput Phenotypic Screening and Chemoproteomics
To uncover the full therapeutic potential of this compound and its analogues, a shift from target-based screening to more holistic, systems-level approaches is warranted.
High-Throughput Phenotypic Screening (HTS): Screening libraries of analogues in cell-based or whole-organism phenotypic assays can identify compounds that produce a desired biological outcome without prior knowledge of the specific molecular target. ctppc.orgarvojournals.org This approach can uncover novel mechanisms of action and therapeutic applications.
Chemoproteomics: For bioactive compounds identified through phenotypic screening, chemoproteomics can be employed to identify their direct molecular targets within the complex cellular environment. nih.gov This involves using chemical probes derived from the active compounds to capture and identify their binding partners using mass spectrometry. nih.gov
The integration of these powerful technologies will provide a comprehensive understanding of the biological activities of the this compound scaffold and guide future drug development efforts.
Application in Chemical Biology Tools and Probe Development
Beyond its potential as a therapeutic scaffold, this compound can be developed into valuable chemical biology tools to probe and understand biological processes.
By incorporating specific functionalities, analogues of this compound can be designed as:
Affinity-Based Probes: Attaching a reporter tag (e.g., a fluorophore or a biotin) to the scaffold can create probes for target identification and validation through techniques like affinity chromatography and fluorescence microscopy.
Photoaffinity Probes: Introducing a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, enabling the unambiguous identification of binding partners.
Activity-Based Probes: For analogues that act as enzyme inhibitors, the incorporation of a reactive "warhead" can lead to the development of activity-based probes that covalently modify the active site of the target enzyme, providing a readout of enzyme activity in complex biological systems.
The development of such chemical probes will not only elucidate the mechanism of action of this compound-based compounds but also provide powerful tools for the broader scientific community to study protein function and biological pathways. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
